

Application Notes and Protocols: Antifungal Susceptibility Testing of Pseudolaric Acids Against *Candida albicans*

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Compound of Interest

Compound Name: *Pseudolaric Acid C*

Cat. No.: B192205

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Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal drug resistance, particularly to azoles like fluconazole (FLC), necessitates the exploration of novel therapeutic agents. Pseudolaric acids, diterpenoids isolated from the root bark of *Pseudolarix kaempferi*, have demonstrated promising antifungal properties. This document provides detailed protocols for assessing the in vitro antifungal activity of pseudolaric acids against *C. albicans*, with a focus on Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), as significant research has been conducted on these compounds. While the query specified **Pseudolaric Acid C**, the available scientific literature predominantly focuses on PAA and PAB. The methodologies outlined herein are broadly applicable to other natural compounds.

Data Presentation

The following tables summarize the quantitative data on the antifungal activity of Pseudolaric Acid A and B against *Candida albicans*.

Table 1: In Vitro Antifungal Activity of Pseudolaric Acid B (PAB) Alone and in Combination with Fluconazole (FLC) against *C. albicans*[1]

C. albicans Strain Type	Agent(s)	Concentration Range (µg/mL)	Key Findings
FLC-Resistant (FLC-R)	PAB + FLC	PAB: 0.5-4, FLC: 0.06-4	Synergism observed in 100% of 22 isolates tested. [1] [2] [3]
FLC-Susceptible (FLC-S)	PAB + FLC	PAB: 0.5-4, FLC: 1-8	Synergism observed in 17% of 12 isolates tested. [3]

Table 2: Synergistic Antibiofilm Effects of Pseudolaric Acid A (PAA) and Fluconazole (FLC) against C. albicans

Treatment	Concentration	Effect on Biofilm
PAA + FLC	4 µg/mL PAA + 0.5 µg/mL FLC	Significantly inhibited early, developmental, and mature biofilm formation. Produced a 56% reduction in biofilm adhesion.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

Materials:

- Pseudolaric Acid (A, B, or C) stock solution (e.g., in DMSO)
- Fluconazole (FLC) stock solution
- Candida albicans strains (including quality control strains like ATCC 90028)

- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or plate reader (530 nm)
- Sterile saline (0.85%)
- Sterile deionized water
- Incubator (35°C)

Procedure:

- Inoculum Preparation:
 - Subculture *C. albicans* on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Select a few colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.
- Drug Dilution:
 - Perform serial twofold dilutions of the pseudolaric acid stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
 - A typical final concentration range for PAB is 0.125 to 64 µg/mL.
- Inoculation:
 - Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well.

- Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
- Incubation:
 - Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically $\geq 50\%$ or $\geq 90\%$) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between a pseudolaric acid and another antifungal agent, such as fluconazole.

Procedure:

- Prepare the 96-well plate by diluting drug A (e.g., Pseudolaric Acid) horizontally and drug B (e.g., Fluconazole) vertically.
- Each well will contain a unique combination of concentrations of the two drugs.
- Inoculate the plate as described in the broth microdilution protocol.
- After incubation, determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$
- Interpret the FICI values as follows:
 - $FICI \leq 0.5$: Synergy
 - $0.5 < FICI \leq 4.0$: Indifference

- FICI > 4.0: Antagonism

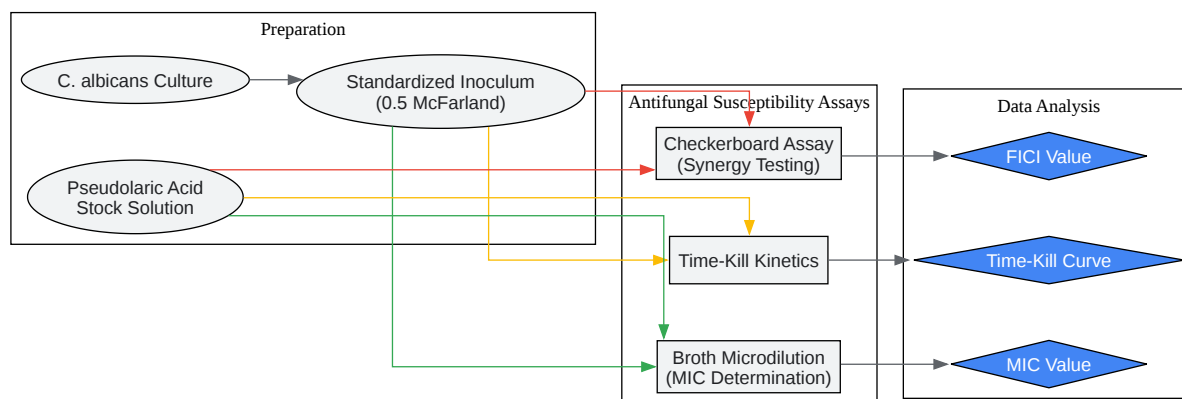
Time-Kill Kinetics Assay

This assay provides information on the fungicidal or fungistatic activity of the compound over time.

Procedure:

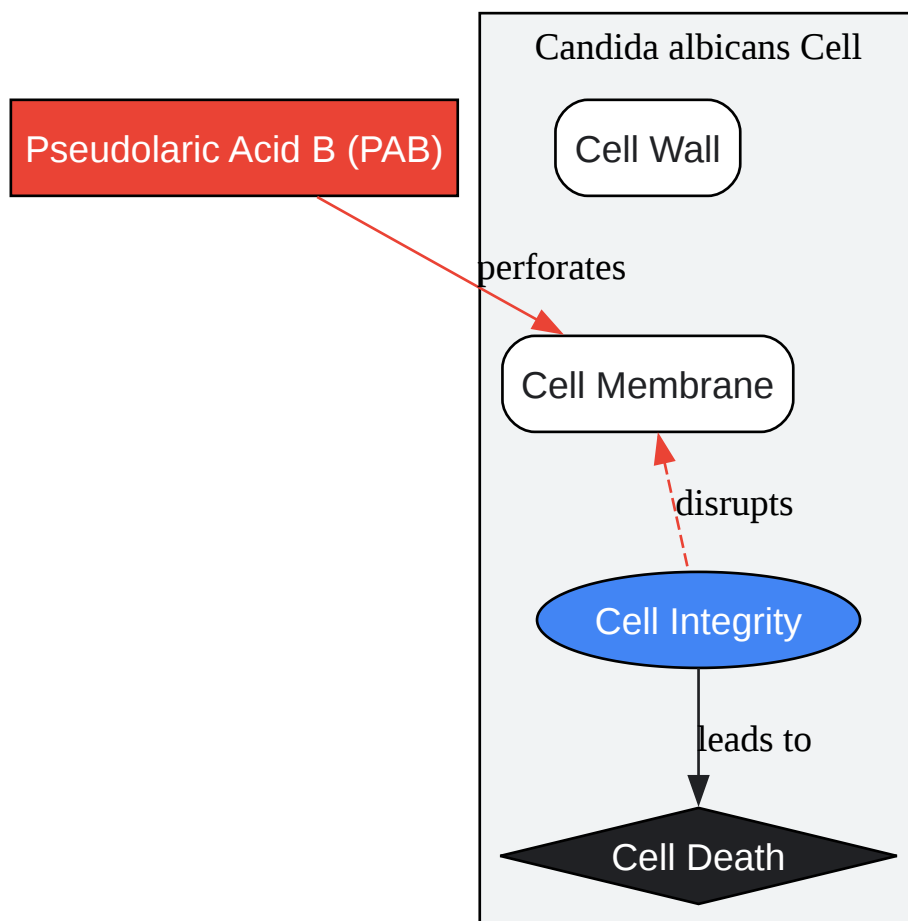
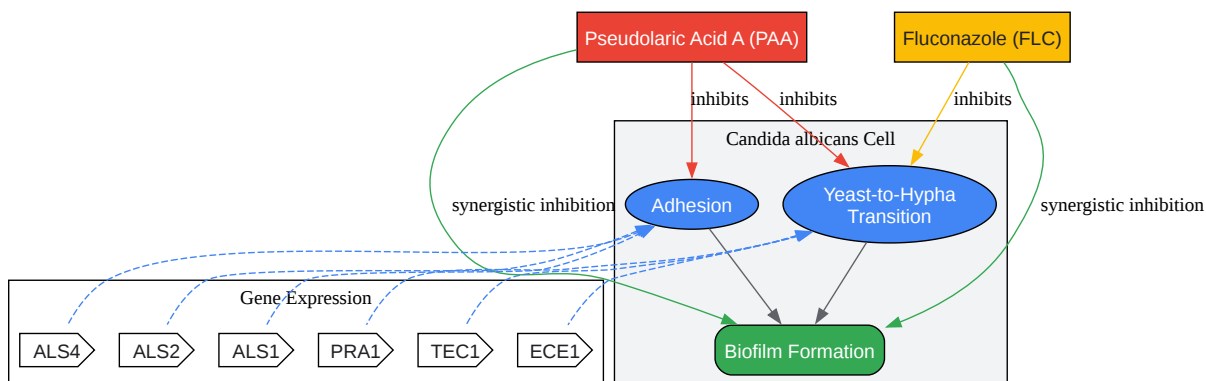
- Prepare flasks or tubes with RPMI 1640 medium containing the pseudolaric acid at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
- Inoculate the flasks with a standardized *C. albicans* suspension (e.g., 1×10^5 CFU/mL).
- Include a drug-free growth control.
- Incubate the flasks at 35°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquots in sterile saline and plate them on SDA.
- Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
- Plot the log₁₀ CFU/mL versus time for each concentration. A ≥ 2 -log₁₀ decrease in CFU/mL compared to the initial inoculum is considered fungicidal activity.

Visualizations



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Experimental workflow for antifungal susceptibility testing.



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References

- 1. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans | Semantic Scholar [semanticscholar.org]
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